![molecular formula C16H14O3 B12080475 Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- CAS No. 68235-45-0](/img/structure/B12080475.png)
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-
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Overview
Description
Preparation Methods
The synthesis of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- typically involves the reaction of a methoxy-substituted benzaldehyde with a phenyl-substituted epoxide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the epoxide ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-, exhibits significant anticancer activity. Studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines:
- Case Study : In vitro assays demonstrated selective cytotoxicity against melanoma cells with IC50 values indicating effective inhibition of cell proliferation compared to normal cells. The mechanism of action involves inducing apoptosis through modulation of key signaling pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its oxirane structure is believed to enhance interactions with microbial targets, leading to disruption of cell membranes or inhibition of essential metabolic processes.
Activity Type | Effect | Mechanism |
---|---|---|
Anticancer | Cytotoxicity against melanoma cells | Induction of apoptosis |
Antimicrobial | Efficacy against bacterial strains | Membrane disruption |
Organic Synthesis
Methanone serves as a valuable building block in organic synthesis. It can be utilized to prepare more complex molecules and heterocycles through various chemical reactions:
- Synthesis Routes :
- Oxidation Reactions : Facilitating the formation of the oxirane ring.
- Substitution Reactions : Introducing functional groups through electrophilic aromatic substitution.
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Dihydrogen peroxide | Oxirane derivatives |
Substitution | Electrophiles | Functionalized methanones |
Materials Science
The unique structural properties of Methanone make it suitable for developing advanced materials such as polymers and coatings. Its reactivity allows for the incorporation into polymer matrices, enhancing mechanical and thermal properties.
Mechanism of Action
The mechanism of action of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its biological effects and potential therapeutic applications. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- can be compared with other similar compounds such as:
3-(4-Chlorophenyl)-2-oxiranylmethanone: This compound has a similar structure but with a chlorine substituent, which can affect its reactivity and applications.
(4-Methoxyphenyl)[3-(4-methoxyphenyl)-2-oxiranyl]methanone:
(2-Methylphenyl)(3-phenyl-2-oxiranyl)methanone: The presence of a methyl group can alter the compound’s reactivity and interactions with other molecules.
These comparisons highlight the unique features of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- and its potential advantages in various applications.
Biological Activity
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features an oxiranyl ring structure combined with phenyl groups, which are known to influence its reactivity and biological interactions. The presence of methoxy groups enhances its solubility and may affect its interaction with biological targets.
Biological Activity Overview
Research has indicated that Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- exhibits various biological activities:
- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against a range of pathogens. Studies have shown that it possesses significant inhibitory activity against both bacterial and fungal strains.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, making it a candidate for further investigation in cancer therapeutics.
The mechanism by which Methanone exerts its biological effects is primarily through its interaction with specific molecular targets such as enzymes and receptors. The oxiranyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify proteins or nucleic acids. This modification can inhibit enzyme activity or alter receptor functions, thereby influencing cellular pathways.
Antimicrobial Activity
A study highlighted the compound's effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating potent activity:
Microorganism | MIC (μg/mL) | Standard Drug Comparison |
---|---|---|
Escherichia coli | 6.3 | Streptomycin |
Klebsiella pneumoniae | 12.5 | Standard Drug |
Staphylococcus aureus | 12.5 | Standard Drug |
These results indicate that Methanone shows comparable or superior activity against certain strains when compared to established antibiotics .
Anticancer Studies
In vitro studies have indicated that Methanone can inhibit the proliferation of cancer cell lines. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- Inhibition Rate : Over 70% at concentrations of 10 µM after 48 hours of treatment.
This suggests potential utility in developing anticancer therapies .
Case Studies
- Case Study on Anticancer Activity : A recent study investigated the effects of Methanone on MCF-7 cells. The results showed a dose-dependent inhibition of cell growth, suggesting that the compound may induce apoptosis through activation of caspase pathways.
- Case Study on Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against clinical isolates of E. coli and S. aureus. The findings demonstrated that Methanone significantly inhibited bacterial growth compared to control groups treated with standard antibiotics.
Properties
CAS No. |
68235-45-0 |
---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
[3-(2-methoxyphenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H14O3/c1-18-13-10-6-5-9-12(13)15-16(19-15)14(17)11-7-3-2-4-8-11/h2-10,15-16H,1H3 |
InChI Key |
GDSJIKXMXQGWCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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